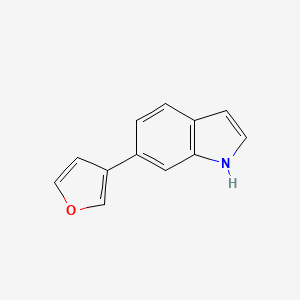
6-(Furan-3-yl)-1H-indole
概要
説明
6-(Furan-3-yl)-1H-indole is a unique chemical compound with the empirical formula C11H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of furan compounds, including this compound, has seen significant advancements. Classical methods have been improved, and new methods have been developed . A variety of catalysts have been used in these transformations . For instance, polysubstituted furans have been prepared from various sulfur ylides and alkyl acetylenic carboxylates .Molecular Structure Analysis
The molecular structure of this compound is complex and requires rigorous analysis. The compound’s structure has been investigated using various techniques, including NMR, FT-IR, UV, and DFT calculations .Chemical Reactions Analysis
Furan compounds, including this compound, undergo a variety of chemical reactions. For instance, the reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal leads to polysubstituted furans .科学的研究の応用
Photophysical Properties and Metal Ion Sensors
Furans, including structures similar to 6-(Furan-3-yl)-1H-indole, exhibit a range of activities and properties. Research has focused on their photophysical properties, particularly for potential applications in metal ion sensors. For instance, certain furan and indole derivatives have been shown to change color in the presence of aluminum(III) ions, indicating their utility as "naked-eye sensors" for metal detection (Kumar et al., 2015).
Anticancer Agents and EGFR Inhibitors
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized, showcasing the potential of indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against various cancer cell lines, highlighting the significance of the indole scaffold in cancer research (Zhang et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Indole-linked heterocyclic compounds, including those with furan and indole moieties, have been explored for use in organic light-emitting diodes (OLEDs). These compounds have shown promise as host materials for green and red phosphorescent OLED devices, offering low on-set potentials and high efficiency (Wang et al., 2020).
Novel Synthesis Techniques
Research into efficient synthesis methods for indole derivatives, including those with furan components, has been ongoing. Novel approaches have been developed for the synthesis of polysubstituted indoles, exploiting azide-induced furan ring opening. These methods have paved the way for the creation of diverse indole compounds suitable for further modifications (Abaev et al., 2014).
Antimicrobial Applications
New heterocyclic compounds derived from indole and furan structures, such as 5-bromo-2,3-di(furan-2-yl)-1H-indole, have been evaluated for their antimicrobial activity. These compounds have demonstrated high antibacterial activity against various strains of bacteria and fungi, indicating their potential in the development of new pharmaceuticals (Mageed et al., 2021).
Safety and Hazards
Sigma-Aldrich provides 6-(Furan-3-yl)-1H-indole to early discovery researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . More detailed safety data sheets may be available from the manufacturer or other sources .
将来の方向性
The future of furan compounds, including 6-(Furan-3-yl)-1H-indole, is promising. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries . Furan platform chemicals (FPCs) directly available from biomass are being manufactured and used, and the range of compounds that can be economically synthesized from biomass via FPCs is spectacular .
作用機序
Target of Action
They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to potential therapeutic effects . The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can influence the interaction with its targets .
Biochemical Pathways
Furan derivatives are known to have broad scope in remedying various dispositions in clinical medicines . The specific pathways and downstream effects would depend on the specific targets that 6-(Furan-3-yl)-1H-indole interacts with.
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known for their high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The switch from traditional resources such as crude oil to biomass for the manufacture of furan platform chemicals (fpcs) has been discussed . This could potentially influence the action environment of this compound.
生化学分析
Biochemical Properties
6-(Furan-3-yl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage . Furthermore, this compound has been reported to alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Long-term exposure to this compound has been shown to affect cellular homeostasis, potentially leading to altered cell function and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, this compound can influence the levels of certain metabolites, altering the metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and subsequent biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
6-(furan-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUSXJVWJHEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696283 | |
| Record name | 6-(Furan-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-05-2 | |
| Record name | 6-(3-Furanyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



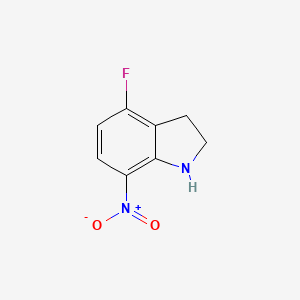
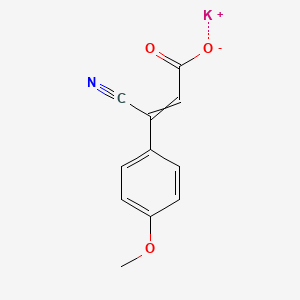

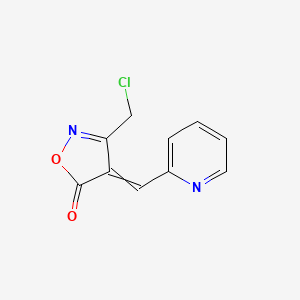


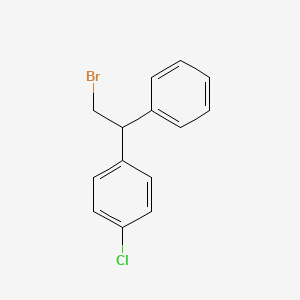
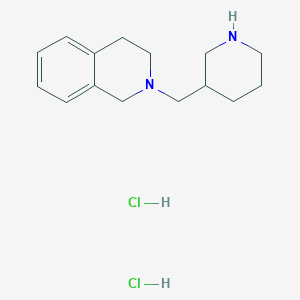


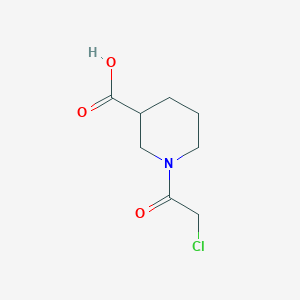

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
